molecular formula C42H34Si2 B178528 1,3-Bis(triphenylsilyl)benzene CAS No. 18920-16-6

1,3-Bis(triphenylsilyl)benzene

Cat. No.: B178528
CAS No.: 18920-16-6
M. Wt: 594.9 g/mol
InChI Key: XSVXWCZFSFKRDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Bis(triphenylsilyl)benzene is an organic compound that primarily targets the formation of organic electrophosphorescent devices . It is used as an ultrahigh energy gap host in deep blue organic electrophosphorescent devices .

Mode of Action

The compound interacts with its targets by providing a high energy gap host environment. This environment is conducive for the formation of organic electrophosphorescent devices .

Biochemical Pathways

This compound is involved in the synthesis of organic electrophosphorescent devices . It is used as a host material in thermally activated delayed fluorescence organic light-emitting diodes (TADF OLEDs) . The compound’s high triplet energy makes it suitable for use as a blue host material .

Pharmacokinetics

It’s worth noting that the compound has a high molecular weight of 59489 , which could influence its distribution and elimination if it were to be used in a biological context.

Result of Action

The use of this compound results in the creation of highly efficient blue TADF OLEDs . These OLEDs demonstrate excellent performances, with a maximum external quantum efficiency .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. The compound exhibits high glass transition temperatures between 118 and 164 °C . This property is different from those of other silane-based host materials , indicating that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Chemical Reactions Analysis

1,3-Bis(triphenylsilyl)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired product formation .

Properties

IUPAC Name

triphenyl-(3-triphenylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXWCZFSFKRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402250
Record name Triphenyl-(3-triphenylsilylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18920-16-6
Record name Triphenyl-(3-triphenylsilylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(triphenylsilyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 1,3-Bis(triphenylsilyl)benzene play in OLEDs?

A1: this compound acts as a host material in OLEDs, specifically for blue phosphorescent and hybrid white OLEDs [, ]. Its function is to facilitate energy transfer to the guest molecules (emitters) responsible for light emission.

Q2: What are the advantageous properties of this compound as a host material for OLEDs?

A2: this compound exhibits several desirable properties:

  • Wide band gap: This allows it to host blue emitters without significant energy loss [].
  • High triplet energy: This property prevents back energy transfer from the emitter to the host, improving device efficiency [].
  • Good thermal stability: It has a high glass transition temperature (Tg), indicating resistance to thermal degradation and enhancing device lifespan [].

Q3: How does the structure of this compound contribute to its performance in OLEDs?

A3: The non-conjugated structure of this compound, particularly the sp3-hybridized silicon atoms, plays a crucial role. It helps to:

  • Minimize intermolecular interactions: This leads to reduced energy loss through aggregation [].
  • Improve charge transport: The bulky triphenylsilyl groups facilitate efficient charge carrier movement within the device [].

Q4: Are there any studies on improving the performance of this compound in OLEDs?

A4: Yes, research has explored the use of this compound in combination with other materials to enhance device performance. For instance:

  • Mixed host systems: Blending this compound with other host materials like 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)-benzene (TPBI) can fine-tune charge injection and transport, ultimately leading to improved current efficiency in hybrid white OLEDs [].

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